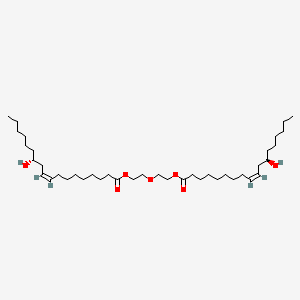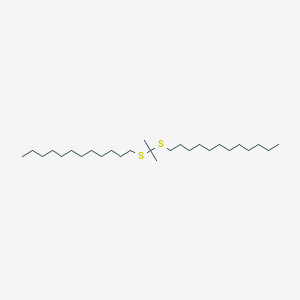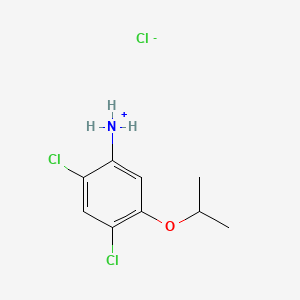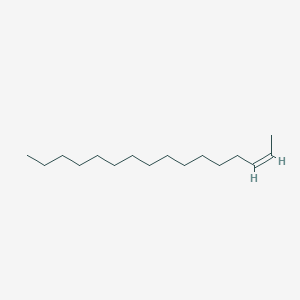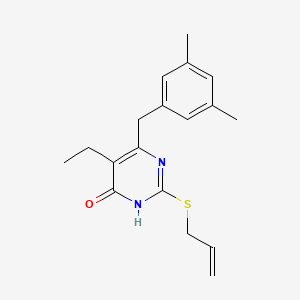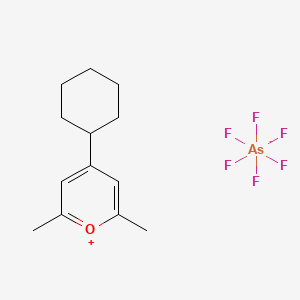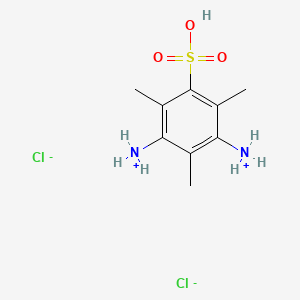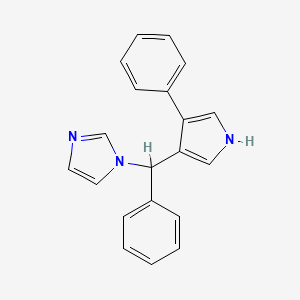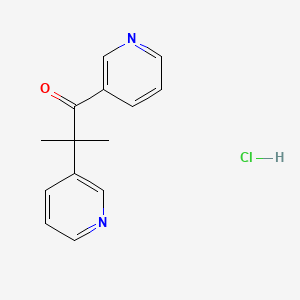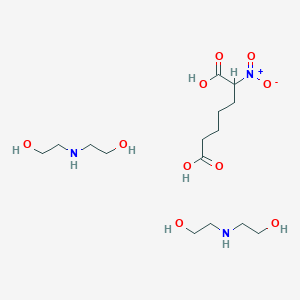
Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate is a chemical compound with the molecular formula C15H33N3O10 and a molecular weight of 415.44 g/mol . This compound is known for its unique structure, which includes two bis(2-hydroxyethyl)ammonium groups and a nitroheptanedioate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate involves the reaction of bis(2-hydroxyethyl)amine with nitroheptanedioic acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of new compounds.
Applications De Recherche Scientifique
Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and other chemical processes .
Comparaison Avec Des Composés Similaires
Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate can be compared with similar compounds such as:
Bis(2-hydroxyethyl)ammonium erucate: Used as an environmentally friendly lubricant.
Bis(2-hydroxyethyl)ammonium acetate: Known for its use in organic synthesis.
Bis(2-hydroxyethyl)ammonium phosphate: Used in various industrial applications. The uniqueness of this compound lies in its nitroheptanedioate moiety, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
97552-83-5 |
|---|---|
Formule moléculaire |
C15H33N3O10 |
Poids moléculaire |
415.44 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;2-nitroheptanedioic acid |
InChI |
InChI=1S/C7H11NO6.2C4H11NO2/c9-6(10)4-2-1-3-5(7(11)12)8(13)14;2*6-3-1-5-2-4-7/h5H,1-4H2,(H,9,10)(H,11,12);2*5-7H,1-4H2 |
Clé InChI |
ZHXMDHABNIPIBE-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CC(C(=O)O)[N+](=O)[O-].C(CO)NCCO.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


